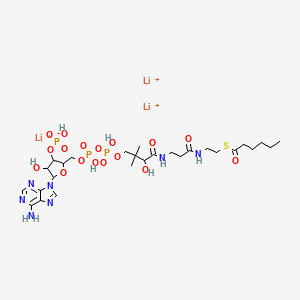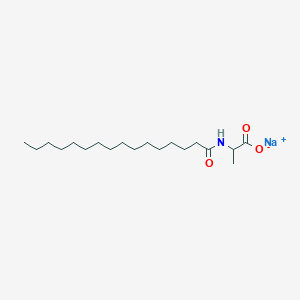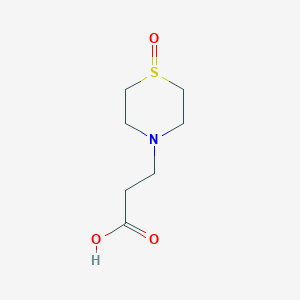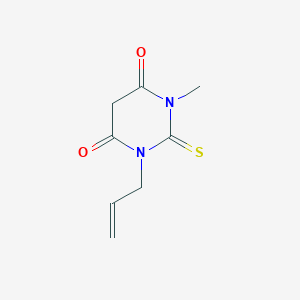
Hexanoyl coenzyme A trilithium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It plays a crucial role in various biochemical processes, including fatty acid oxidation, lipid biosynthesis, and ceramide formation . This compound is particularly significant in the study of metabolic pathways and enzymatic reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexanoyl coenzyme A trilithium salt is synthesized through the acylation of coenzyme A with hexanoic acid. The reaction typically involves the use of hexanoic acid chloride and coenzyme A in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as chromatography to ensure the final product meets the required standards for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: Hexanoyl coenzyme A trilithium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexanoyl coenzyme A disulfide.
Reduction: Reduction reactions can convert it back to coenzyme A and hexanoic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the hexanoyl group is replaced by other acyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Hexanoyl coenzyme A disulfide.
Reduction: Coenzyme A and hexanoic acid.
Substitution: Various acylated coenzyme A derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Hexanoyl coenzyme A trilithium salt has a wide range of applications in scientific research:
Biology: It plays a role in the study of fatty acid metabolism and lipid biosynthesis.
Industry: It is used in the production of various biochemical products and as a reagent in enzymatic assays.
Wirkmechanismus
Hexanoyl coenzyme A trilithium salt functions as an acyl group carrier. It is involved in the transfer of the hexanoyl group to various substrates in metabolic pathways. The compound interacts with enzymes such as ghrelin O-acyltransferase, which prefers hexanoyl coenzyme A over other acyl donors . This specificity is crucial for the regulation of metabolic processes and the synthesis of bioactive molecules .
Vergleich Mit ähnlichen Verbindungen
Octanoyl coenzyme A trilithium salt: Similar in structure but with an eight-carbon acyl chain.
Butyryl coenzyme A trilithium salt: Contains a four-carbon acyl chain.
Acetyl coenzyme A trilithium salt: The simplest form with a two-carbon acyl chain.
Uniqueness: Hexanoyl coenzyme A trilithium salt is unique due to its specific role in fatty acid oxidation and lipid biosynthesis. Its preference by certain enzymes, such as ghrelin O-acyltransferase, highlights its importance in metabolic regulation . Additionally, its use as a starter unit for polyketide biosynthesis sets it apart from other coenzyme A derivatives .
Eigenschaften
Molekularformel |
C27H45Li3N7O17P3S+2 |
|---|---|
Molekulargewicht |
885.6 g/mol |
IUPAC-Name |
trilithium;[5-(6-aminopurin-9-yl)-2-[[[[4-[[3-(2-hexanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C27H46N7O17P3S.3Li/c1-4-5-6-7-18(36)55-11-10-29-17(35)8-9-30-25(39)22(38)27(2,3)13-48-54(45,46)51-53(43,44)47-12-16-21(50-52(40,41)42)20(37)26(49-16)34-15-33-19-23(28)31-14-32-24(19)34;;;/h14-16,20-22,26,37-38H,4-13H2,1-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42);;;/q;3*+1/p-1 |
InChI-Schlüssel |
FBCJBRMDAWFEFV-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].[Li+].[Li+].CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-Bromophenyl)-1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12280194.png)
![Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(acetylthio)-, methyl ester](/img/structure/B12280210.png)
![3-((1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamidehydrochloride](/img/structure/B12280213.png)





![10,13-dimethyl-17-[1-(3-methylbutylamino)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol;hydrochloride](/img/structure/B12280248.png)

![2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid](/img/structure/B12280255.png)


